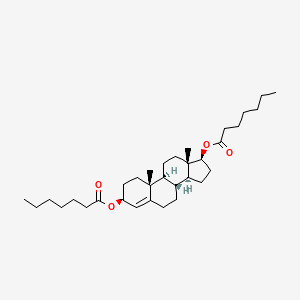
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE is a synthetic derivative of androst-4-ene-3,17-diol, a compound that belongs to the class of androgens. It is characterized by the presence of two ester groups attached to the 3beta and 17beta positions of the steroid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of androst-4-ene-3beta,17beta-diol dienanthate typically involves the esterification of androst-4-ene-3,17-diol with enanthic acid (heptanoic acid). The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of androst-4-ene-3beta,17beta-diol dienanthate may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods. The use of automated systems ensures consistent quality and efficiency in the production of this compound .
化学反応の分析
Types of Reactions
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new ester derivatives or other functionalized compounds .
科学的研究の応用
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroid derivatives and as a reference compound in analytical studies.
Biology: The compound is studied for its effects on cellular processes and its potential role in modulating hormone activity.
Medicine: Research explores its potential therapeutic applications, including its use in hormone replacement therapy and the treatment of certain medical conditions.
作用機序
The mechanism of action of androst-4-ene-3beta,17beta-diol dienanthate involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include the activation of androgen-responsive genes and the regulation of protein synthesis .
類似化合物との比較
Similar Compounds
Androst-4-ene-3,17-diol: The parent compound of androst-4-ene-3beta,17beta-diol dienanthate, known for its androgenic activity.
Androst-5-ene-3beta,17beta-diol: A similar compound with a different double bond position, affecting its biological activity.
Androst-4-ene-3beta,17alpha-diol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Uniqueness
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE is unique due to its esterified structure, which enhances its stability and modifies its pharmacokinetic properties. This structural modification allows for prolonged activity and improved bioavailability compared to its non-esterified counterparts .
特性
CAS番号 |
81340-54-7 |
|---|---|
分子式 |
C33H54O4 |
分子量 |
514.8 g/mol |
IUPAC名 |
[(3S,8R,9S,10R,13S,14S,17S)-17-heptanoyloxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate |
InChI |
InChI=1S/C33H54O4/c1-5-7-9-11-13-30(34)36-25-19-21-32(3)24(23-25)15-16-26-27-17-18-29(33(27,4)22-20-28(26)32)37-31(35)14-12-10-8-6-2/h23,25-29H,5-22H2,1-4H3/t25-,26-,27-,28-,29-,32-,33-/m0/s1 |
InChIキー |
HRJJFVJCPGNUMA-HFETUNNBSA-N |
SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CCCCCC)C)C |
異性体SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)CCCCCC)C)C |
正規SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CCCCCC)C)C |
同義語 |
ADDEA androst-4-ene-3 beta,17 beta-diol dienanthate androst-4-ene-3 beta,17 beta-diol diheptanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















